1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)- is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)- typically involves multiple steps, including cyclization, reduction, and functional group modifications. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,4-Methanoazulen-3(2H)-one include other methanoazulenes and related bicyclic structures. These compounds share similar chemical properties but may differ in their specific functional groups and biological activities.
Uniqueness
The uniqueness of 1,4-Methanoazulen-3(2H)-one lies in its specific structure and functional groups, which confer distinct chemical reactivity and potential applications. Comparing its properties with similar compounds can highlight its advantages and limitations in various applications.
Eigenschaften
CAS-Nummer |
18374-95-3 |
---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
(2R,9R)-8-hydroxy-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-11-one |
InChI |
InChI=1S/C15H24O2/c1-13(2)6-5-7-14(3)10-9(16)8-15(14,4)12(17)11(10)13/h10-12,17H,5-8H2,1-4H3/t10?,11?,12?,14-,15+/m1/s1 |
InChI-Schlüssel |
AIIPDSQXWYWMJI-ZFFQGIBWSA-N |
Isomerische SMILES |
C[C@@]12CCCC(C3C1C(=O)C[C@]2(C3O)C)(C)C |
Kanonische SMILES |
CC1(CCCC2(C3C1C(C2(CC3=O)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.